N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-24-14-7-11-17(9-15(14)25-2)27-19(20-11)21-18(23)16-8-12(22)10-5-3-4-6-13(10)26-16/h3-9H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOKECGAWMALBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with chromene carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[d]thiazole and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can introduce various functional groups onto the chromene or benzo[d]thiazole rings .
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds related to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of thiazole and chromene can inhibit the proliferation of various cancer cell lines. A study demonstrated that similar compounds showed IC50 values in the micromolar range against human breast cancer cells, indicating promising anticancer activity .
Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
- Cyclooxygenase Inhibition : Studies have shown that thiazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . This inhibition may lead to reduced inflammation in various disease models.
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds:
- Bacterial Inhibition : Compounds with similar structures have been evaluated against bacterial strains, showing significant antibacterial activity. For instance, derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Thiazole Derivatives as Anticancer Agents
A study focused on thiazole derivatives indicated that modifications in their structure could enhance anticancer activity while reducing cytotoxicity. Notably, compounds exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Inhibition of Specific Enzymes
Research has highlighted the ability of thiazole derivatives to inhibit specific enzymes like Pin1, which is implicated in cancer progression. This inhibition was linked to structural features that enhance binding affinity .
Synergistic Effects with Other Drugs
Some studies have investigated the synergistic effects of this compound when combined with standard chemotherapy agents like cisplatin. These combinations often resulted in enhanced efficacy against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to anti-inflammatory and antimicrobial effects by disrupting key biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
5,6-dimethoxybenzo[d]thiazol-2-amine: This compound is structurally related and serves as a precursor in the synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide.
Uniqueness
This compound stands out due to its combined benzo[d]thiazole and chromene structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety fused with a chromene ring. Its molecular formula is , with a molecular weight of approximately 380.4 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and chromene structures. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation. This is supported by findings that show significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 10 µM) .
- Case Study : A study evaluated the effects of similar thiazole derivatives on human cancer cell lines, reporting that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis . The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups like methoxy enhances activity.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In Vitro Studies : Research has demonstrated that derivatives of benzo[d]thiazole exhibit antimicrobial properties against various pathogens, including ESKAPE pathogens known for multidrug resistance . The mechanism often involves disruption of bacterial quorum sensing systems, which are critical for biofilm formation and virulence.
- Research Findings : In one study, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Mechanism : Neuroprotection might be attributed to the ability of the compound to modulate oxidative stress pathways and inhibit neuroinflammatory processes. This is particularly relevant in conditions such as Alzheimer's disease.
- Case Studies : A study involving animal models of neurodegeneration reported that similar thiazole derivatives reduced neuronal cell death and improved cognitive function . The protective effects were linked to the modulation of reactive oxygen species (ROS) levels.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
